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Compound of Interest

Compound Name: 2-Chloroquinoline-5-carbonitrile

CAS No.: 1231761-06-0

Cat. No.: B567662

Get Quote

Executive Summary
2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0) is a specialized heterocyclic building

block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors

and antiviral therapeutics.[1][2][3][4][5] As a halogenated quinoline derivative, its physical form

is dictated by the planar aromatic system and the electron-withdrawing nitrile group at the C5

position. This guide provides a comprehensive analysis of its macroscopic appearance, solid-

state properties, and the critical experimental protocols required for its identification and

purification in drug development workflows.

Chemical Identity & Structural Context
The physical properties of 2-Chloroquinoline-5-carbonitrile are intrinsic to its molecular

architecture. The presence of a chlorine atom at C2 and a nitrile group at C5 creates a distinct

dipole moment and crystal packing arrangement compared to its isomers (e.g., the 3-CN or 6-

CN variants).
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Property Data

IUPAC Name 2-Chloroquinoline-5-carbonitrile

CAS Registry Number 1231761-06-0

Molecular Formula C₁₀H₅ClN₂

Molecular Weight 188.61 g/mol

SMILES N#CC1=CC=CC2=CC(Cl)=NC=C12

Structural Class Halogenated Heteroaromatic

Molecular Structure Diagram
The following diagram illustrates the core scaffold and the numbering system essential for

distinguishing this isomer.

Figure 1: Structural connectivity of 2-Chloroquinoline-5-carbonitrile showing key substitution points.
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[4]
Physical Appearance & Macroscopic Form
Primary Appearance
In its pure state, 2-Chloroquinoline-5-carbonitrile exists as a solid crystalline powder.

Color: Typically off-white to pale yellow. The yellow hue often intensifies with trace impurities

(such as N-oxides or oxidation byproducts) or upon prolonged exposure to light.

Texture: Fine, crystalline powder. It may form agglomerates depending on the

recrystallization solvent used (e.g., needles from ethanol, amorphous-like clumps from rapid

precipitation).
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Melting Point & Thermal Behavior
The melting point is a critical purity indicator. While specific literature values for the 5-isomer

are less ubiquitous than the 3-isomer (mp 164–168 °C), structural analogs suggest a high

melting range due to π-π stacking interactions.

Expected Range:130 °C – 170 °C (Experimental verification required per batch).

Thermal Stability: Stable up to its melting point but may sublime under high vacuum at

elevated temperatures.

Solubility Profile
Understanding the solution state is vital for formulation and reaction planning.

Water: Practically insoluble (< 0.1 mg/mL). Hydrophobic nature dominates.

Polar Organic Solvents (DMSO, DMF): Highly soluble. Suitable for stock solutions.

Chlorinated Solvents (DCM, Chloroform): Soluble.

Alcohols (Methanol, Ethanol): Sparingly soluble at room temperature; soluble upon heating

(ideal for recrystallization).

Non-polar Solvents (Hexane, Heptane): Insoluble.

Impact of Synthesis on Physical Form
The appearance of the final product is heavily influenced by the synthetic route and the

resulting impurity profile.

Common Impurities Affecting Color
2-Hydroxyquinoline-5-carbonitrile: Hydrolysis product of the chloro group. Appears as a white

solid but significantly alters the melting point.

Starting Materials (e.g., 5-Bromo-2-chloroquinoline): If synthesized via cyanation, residual

bromide can darken the product.

Quinoline N-Oxides: Often introduce a deeper yellow or orange discoloration.
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Purification Workflow Diagram
The following logic flow ensures the isolation of the correct physical form.

Figure 2: Purification workflow to achieve the target physical form.

Crude Reaction Mixture
(Dark/Yellow Solid)

Acid/Base Wash
(Remove inorganic salts)

Recrystallization
(EtOH or EtOH/H2O)

Filtration & Drying
(Vacuum, 40°C)

Pure Product
(Off-White Needles)

QC Check
(HPLC >98%, MP)

Click to download full resolution via product page

Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)

Objective: To establish the purity and identity of the solid form.

Equipment: Digital melting point apparatus (e.g., Buchi or Stuart).
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Procedure:

Pack a dry capillary tube with 2–3 mm of the sample.

Insert into the apparatus pre-heated to 100 °C.

Ramp temperature at 10 °C/min until 120 °C, then slow to 1 °C/min.

Record the onset (first liquid drop) and clear point (complete melt).

Acceptance Criteria: A range of < 2 °C indicates high purity.

Protocol 2: HPLC Purity & Identity Check
Objective: To confirm the chemical integrity of the off-white powder.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Formic Acid in Water

B: Acetonitrile

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).

Sample Prep: Dissolve 1 mg in 1 mL of Acetonitrile/Water (1:1).

Protocol 3: Recrystallization (Form Optimization)
Objective: To convert amorphous or impure solid into defined crystals.

Solvent System: Ethanol (primary) / Water (anti-solvent).

Procedure:

Dissolve the crude solid in minimal boiling Ethanol.
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If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through

Celite.

Allow the filtrate to cool slowly to room temperature.

If no crystals form, add warm Water dropwise until slight turbidity appears, then cool to 4

°C.

Collect crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

Handling & Safety
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Dust Hazard: As a fine powder, it poses an inhalation risk. Handle in a fume hood.

Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas (Argon/Nitrogen) to

prevent hydrolysis or oxidation.

Light Sensitivity: Protect from light to maintain the off-white color; yellowing indicates

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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